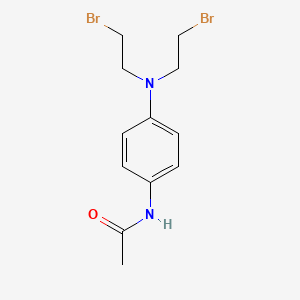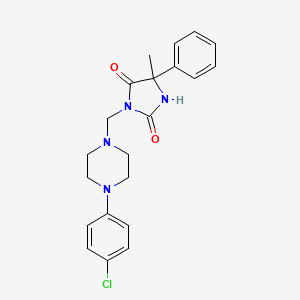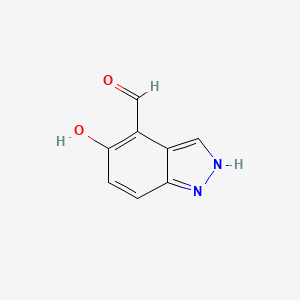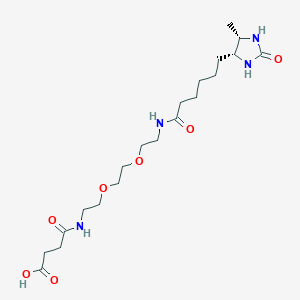
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid typically involves multiple steps, starting from simpler precursors. One common approach involves the use of (R,R)-(+)-tartaric acid as a starting material . The synthesis includes several key steps such as oxidation, reduction, and cyclization reactions, often employing reagents like pyridinium chlorochromate (PCC) and molecular sieves .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and stereoselectivity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced analogs with different functional groups.
Scientific Research Applications
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H36N4O7 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H36N4O7/c1-15-16(24-20(29)23-15)5-3-2-4-6-17(25)21-9-11-30-13-14-31-12-10-22-18(26)7-8-19(27)28/h15-16H,2-14H2,1H3,(H,21,25)(H,22,26)(H,27,28)(H2,23,24,29)/t15-,16+/m0/s1 |
InChI Key |
DFUKLBAGAQSCRQ-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCNC(=O)CCC(=O)O |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




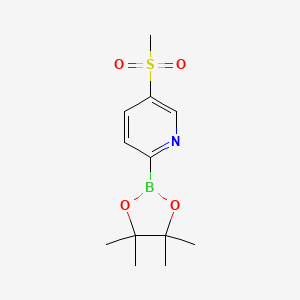
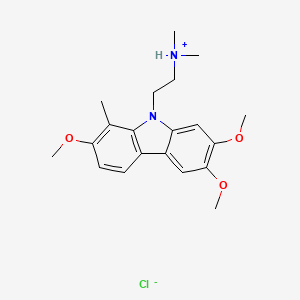
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)


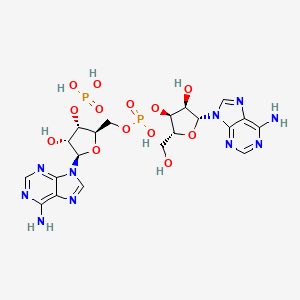
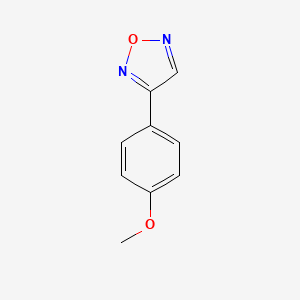
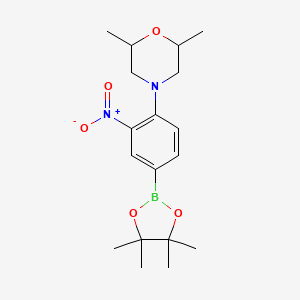
![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
